molecular formula C13H14N2O5 B5782378 (5E)-5-(2,3,4-trimethoxybenzylidene)imidazolidine-2,4-dione

(5E)-5-(2,3,4-trimethoxybenzylidene)imidazolidine-2,4-dione

Cat. No.: B5782378
M. Wt: 278.26 g/mol
InChI Key: KTIAAWKWAONQGB-SOFGYWHQSA-N
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Description

(5E)-5-(2,3,4-trimethoxybenzylidene)imidazolidine-2,4-dione is a synthetic organic compound that belongs to the class of imidazolidine-2,4-diones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-(2,3,4-trimethoxybenzylidene)imidazolidine-2,4-dione typically involves the condensation of 2,3,4-trimethoxybenzaldehyde with imidazolidine-2,4-dione under basic or acidic conditions. Common reagents used in this reaction include sodium hydroxide or hydrochloric acid, and the reaction is usually carried out in a solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-(2,3,4-trimethoxybenzylidene)imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazolidine-2,4-dione derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The methoxy groups on the benzylidene ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine-2,4-dione derivatives with additional oxygen-containing functional groups, while reduction may produce simpler imidazolidine-2,4-dione derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5E)-5-(2,3,4-trimethoxybenzylidene)imidazolidine-2,4-dione can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.

Biology

The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties. Researchers can explore its potential as a lead compound for the development of new drugs.

Medicine

In medicine, this compound could be investigated for its therapeutic potential. Its derivatives might be developed into pharmaceuticals for treating various diseases.

Industry

Industrially, the compound can be used in the production of materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which (5E)-5-(2,3,4-trimethoxybenzylidene)imidazolidine-2,4-dione exerts its effects would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies would be required to elucidate the exact mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    (5E)-5-(2,3,4-trimethoxybenzylidene)imidazolidine-2,4-dione: Similar compounds include other imidazolidine-2,4-dione derivatives with different substituents on the benzylidene ring.

    This compound: Compounds with similar structures but different functional groups, such as this compound derivatives with hydroxyl or amino groups.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern on the benzylidene ring. The presence of three methoxy groups can influence its chemical reactivity and biological activity, making it distinct from other imidazolidine-2,4-dione derivatives.

Properties

IUPAC Name

(5E)-5-[(2,3,4-trimethoxyphenyl)methylidene]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O5/c1-18-9-5-4-7(10(19-2)11(9)20-3)6-8-12(16)15-13(17)14-8/h4-6H,1-3H3,(H2,14,15,16,17)/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTIAAWKWAONQGB-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C=C2C(=O)NC(=O)N2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=C(C=C1)/C=C/2\C(=O)NC(=O)N2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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